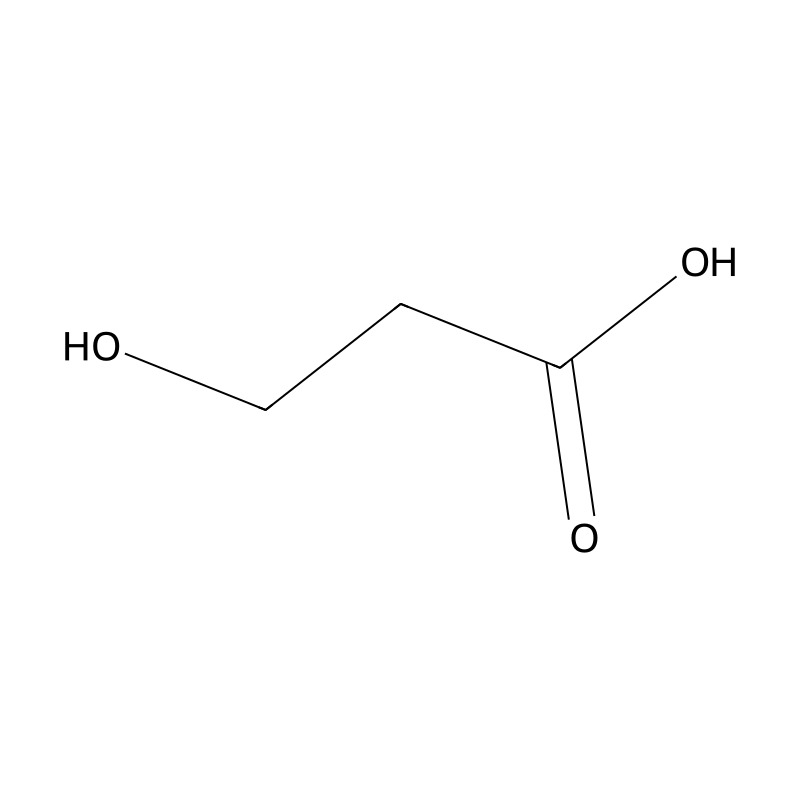3-Hydroxypropionic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Biodegradable Plastic Production
One of the most promising applications of 3-HP is its role in the production of poly(3-hydroxypropionate) (P-3HP) []. P-3HP is a bio-based and biodegradable plastic considered a sustainable alternative to petroleum-derived plastics. Research in this area focuses on optimizing microbial production of 3-HP and developing efficient conversion methods to P-3HP [].
Antimicrobial Properties
Recent studies suggest 3-HP possesses antimicrobial properties against foodborne pathogens like Salmonella and Staphylococcus species []. This finding has sparked research into its potential application as a natural food preservative, offering a safer alternative to synthetic preservatives. Further research is needed to fully understand the mechanisms of action and potential applications in food preservation.
Production from Renewable Substrates
Developing sustainable and cost-effective production methods for 3-HP is crucial for its wider adoption. Research is focused on utilizing various renewable substrates like sugars, glycerol, and waste biomass for microbial production of 3-HP [, ]. This approach holds the potential to create a more sustainable and environmentally friendly production process.
Metabolic Engineering for Enhanced Production
Metabolic engineering aims to modify the metabolism of organisms to optimize the production of desired products. Researchers are applying this technique to various microorganisms like bacteria and algae to increase their production of 3-HP [, ]. This involves studying and manipulating specific metabolic pathways for efficient and cost-effective 3-HP production.
3-Hydroxypropionic acid is a significant organic compound characterized by the molecular formula C₃H₆O₃. It is a colorless, viscous liquid that is soluble in water and exhibits a slightly acidic nature. As a platform chemical, it serves as a precursor for various industrial applications, including the synthesis of biodegradable polymers and other value-added chemicals. This compound has garnered attention due to its potential for sustainable production methods, particularly through microbial fermentation processes that utilize renewable resources .
3-Hydroxypropionic acid can undergo several chemical transformations, primarily involving esterification and dehydration reactions. Notably, it can be converted into acrylic acid through dehydration, which is a commercially significant process. The reaction can be summarized as follows:
- Dehydration:
- Esterification:
These reactions highlight the versatility of 3-hydroxypropionic acid in producing various derivatives used in the chemical industry .
3-Hydroxypropionic acid exhibits several biological activities, particularly as a metabolic intermediate in various microorganisms. It plays a role in the biosynthesis pathways of several organisms, including lactic acid bacteria, which can convert glycerol into 3-hydroxypropionic acid via enzymatic reactions involving glycerol dehydratase and aldehyde dehydrogenase. Furthermore, studies have indicated that 3-hydroxypropionic acid may possess antimicrobial properties, making it a candidate for further research in food preservation and safety .
The synthesis of 3-hydroxypropionic acid can be achieved through both chemical and biological methods:
- Chemical Synthesis:
- Hydration of Acrylic Acid: This method involves the addition of water to acrylic acid under acidic conditions.
- Reaction of Ethylene Chlorohydrin with Sodium Cyanide: This process generates 3-hydroxypropionic acid through nucleophilic substitution reactions.
- Biological Synthesis:
- Microbial Fermentation: Various microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica have been genetically engineered to produce 3-hydroxypropionic acid from renewable substrates like glucose or glycerol. Fermentation pathways include the malonyl-CoA pathway and the glycerol pathway, which are optimized for higher yields through metabolic engineering techniques .
3-Hydroxypropionic acid has diverse applications across multiple industries:
- Biodegradable Plastics: It is used as a precursor for poly(3-hydroxypropionate), contributing to the development of environmentally friendly materials.
- Chemical Intermediates: It serves as a building block for synthesizing various chemicals, including acrylic acid and other esters.
- Food Industry: Its potential antimicrobial properties may find applications in food preservation .
Research on the interactions of 3-hydroxypropionic acid with other compounds has revealed its role in metabolic pathways within microorganisms. Studies have focused on how its production can be optimized by manipulating various metabolic routes to enhance yields during fermentation processes. Additionally, investigations into its interactions with other organic acids and alcohols have provided insights into its reactivity and potential uses in synthesizing more complex molecules .
Several compounds share structural similarities with 3-hydroxypropionic acid. Below is a comparison highlighting their uniqueness:
| Compound | Structure | Key Features |
|---|---|---|
| Lactic Acid | C₃H₆O₃ | Produced by fermentation; used in food products |
| Acrylic Acid | C₃H₄O₂ | Used in plastics; derived from dehydration of 3-hydroxypropionic acid |
| Propanoic Acid | C₃H₆O₂ | Saturated fatty acid; involved in metabolism |
| Malonic Acid | C₄H₆O₄ | Dicarboxylic acid; used in organic synthesis |
The uniqueness of 3-hydroxypropionic acid lies in its dual role as both a product of microbial metabolism and a precursor for sustainable materials, distinguishing it from other similar compounds that primarily serve singular functions .
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
UNII
Related CAS
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 3 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 43 companies with hazard statement code(s):;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant







